molecular formula C7H3ClF2O B099610 2,3-Difluorobenzoyl chloride CAS No. 18355-73-2

2,3-Difluorobenzoyl chloride

Cat. No.: B099610
CAS No.: 18355-73-2
M. Wt: 176.55 g/mol
InChI Key: CDCFERWURRNLLA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,3-Difluorobenzoyl chloride is a chemical compound used in the preparation of various organic compounds

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it reacts with and the products formed. For example, it was used in the preparation of N - (6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide , suggesting that it can contribute to the synthesis of biologically active compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species. Moreover, safety precautions should be taken while handling this compound due to its corrosive nature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Difluorobenzoyl chloride are not well-documented in the literature. It is known that this compound can interact with various biomolecules in the context of chemical reactions. For instance, it has been used in the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide , suggesting that it can participate in amide bond formation.

Molecular Mechanism

It is known to participate in chemical reactions, such as the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzoyl chloride can be synthesized through the chlorination of 2,3-difluorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the 2,3-difluorobenzoic acid with the chlorinating agent in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the reaction. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial production to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Difluorobenzoyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Uniqueness: 2,3-Difluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms at the 2 and 3 positions on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. The presence of two electron-withdrawing fluorine atoms can also enhance the electrophilicity of the carbonyl chloride group, making it a more reactive acylating agent compared to its analogs .

Properties

IUPAC Name

2,3-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFERWURRNLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334064
Record name 2,3-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-73-2
Record name 2,3-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1cccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,3-Difluorobenzoic acid (11.6 g, 0.07 mol), thionyl chloride (37.5 ml, 61.1 g, 0.5 mol) and toluene (80 ml) were heated at reflux for 3 h. The solution was cooled and the volatiles were removed in vacuo. The residue was azeotroped with toluene (2×30 ml) to give the product (10.8 g) as a clear yellow oil.
Name
2,3-Difluorobenzoic acid
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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